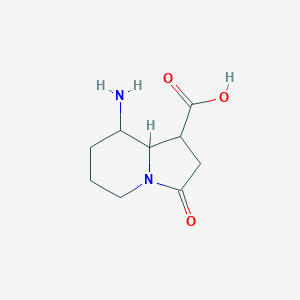![molecular formula C9H9BrN2O2 B13097952 6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid typically involves multicomponent condensation reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and may require specific temperature and solvent conditions to optimize yield and purity .
Industrial Production Methods
the principles of multicomponent reactions and the use of scalable reaction conditions suggest that similar synthetic routes could be adapted for large-scale production .
化学反応の分析
Types of Reactions
6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of protein kinases, which are important targets in cancer therapy.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a fluorescent probe for studying biological processes and as an antagonist of calcium channels.
作用機序
The mechanism of action of 6-amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, the compound binds to the active site of the kinase, preventing its phosphorylation activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but differs in its functional groups.
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridines: These compounds have a thiophene ring instead of a pyridine ring.
Uniqueness
6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromo groups allows for versatile chemical modifications, making it a valuable compound for various applications .
特性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
6-amino-3-bromo-5,7-dihydrocyclopenta[b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-5-2-9(11,8(13)14)3-7(5)12-4-6/h1,4H,2-3,11H2,(H,13,14) |
InChIキー |
JBDTXKJZRCYUSE-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CC1(C(=O)O)N)N=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


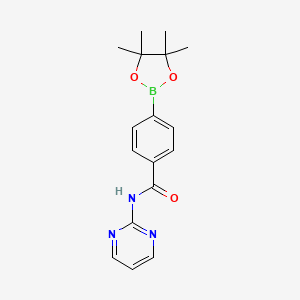
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)

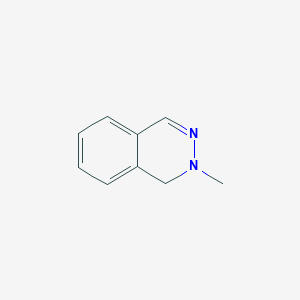
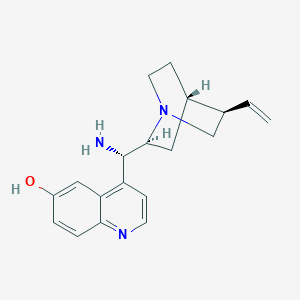
![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
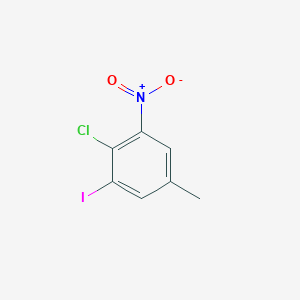
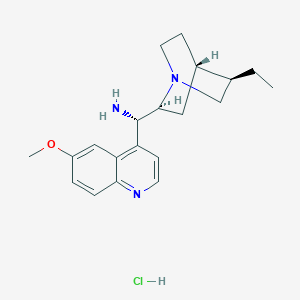
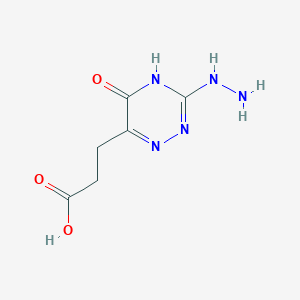
![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)
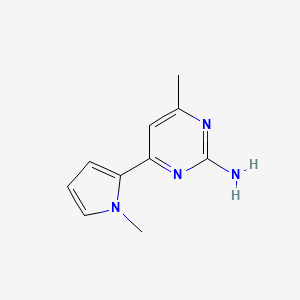

![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
